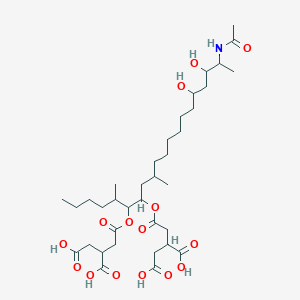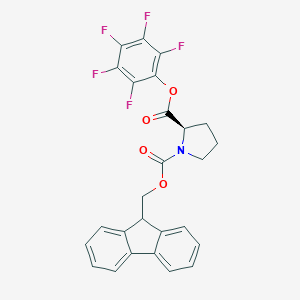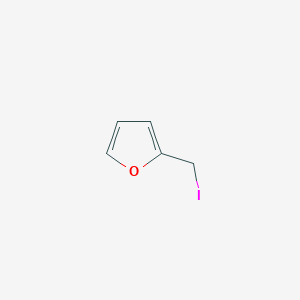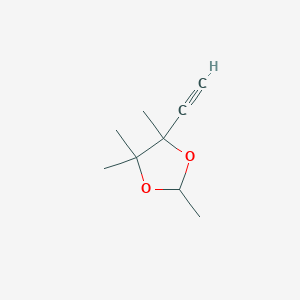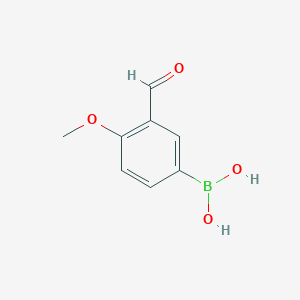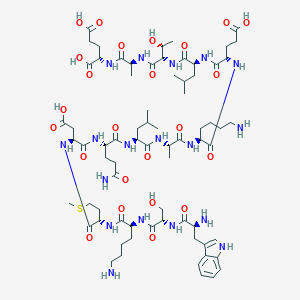
色粒蛋白A衍生肽,WE-14
描述
Chromogranin A-derived peptide, WE-14, is a biologically active peptide derived from Chromogranin A, a member of the granin family of acidic, soluble glycoproteins stored in secretory granules and predominantly expressed in the neuroendocrine system . Chromogranin A-derived peptides, including WE-14, have garnered significant attention due to their diverse physiological and pathophysiological roles .
科学研究应用
Chromogranin A-derived peptide, WE-14, has a wide range of scientific research applications:
作用机制
Target of Action
The primary targets of the Chromogranin A-derived peptide, WE-14, are found in neuroendocrine organs, pheochromocytoma chromaffin granules, and tumor cells . These targets play a crucial role in regulating cardiovascular functions, metabolism, and inflammation .
Mode of Action
WE-14 interacts with its targets through a process known as proteolytic processing . This interaction results in the generation of an array of biologically active peptides, which have diverse roles in regulating various physiological functions . For instance, supplementation of specific peptides in Chromogranin A-KO mice have been shown to have opposing effects on physiological functions .
Biochemical Pathways
The action of WE-14 affects several biochemical pathways, leading to complex effects on carbohydrate and lipid metabolism . For example, Chromogranin A-derived peptides, such as pancreastatin and catestatin, play a pivotal role in metabolic syndrome conditions such as obesity, insulin resistance, and diabetes mellitus .
Pharmacokinetics
It’s important to note that the peptide is delivered in lyophilized form and should be stored in a freezer at or below -20 °c . This suggests that the peptide’s stability and bioavailability may be influenced by storage conditions.
Result of Action
The action of WE-14 results in a variety of molecular and cellular effects. For instance, it has been found that plasma WE-14 levels are 5.4-fold higher in patients with pheochromocytoma, but return to normal values after surgical resection of the tumor . This indicates that elevated plasma WE-14 levels are correlated with the occurrence of this chromaffin cell tumor .
Action Environment
The action, efficacy, and stability of WE-14 can be influenced by various environmental factors. For example, Trifluoroacetic acid (TFA), which is essential for the protonation of peptides, can influence cell experiments, hindering cell growth at low concentrations and promoting it at higher doses . In an in vivo setting, TFA can trifluoroacetylate amino groups in proteins and phospholipids, inducing potentially unwanted antibody responses .
生化分析
Biochemical Properties
Chromogranin A-derived peptide, WE-14, plays a crucial role in biochemical reactions, particularly in the context of neuroendocrine functions. It interacts with several enzymes, proteins, and other biomolecules. For instance, WE-14 has been shown to interact with somatostatin receptors, acting as a modulator . This interaction is significant as it influences the regulation of hormone secretion and other neuroendocrine activities. Additionally, WE-14 is involved in the regulation of carbohydrate metabolism, acting as an autoantigen in type 1 diabetes .
Cellular Effects
Chromogranin A-derived peptide, WE-14, exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, WE-14 has been shown to act as a ligand for diabetogenic CD4 T cell clones, influencing immune responses in type 1 diabetes . Furthermore, it affects the proliferation and activation of T cells, which are crucial for adaptive immune responses .
Molecular Mechanism
The molecular mechanism of Chromogranin A-derived peptide, WE-14, involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. WE-14 binds to somatostatin receptors, modulating their activity and influencing downstream signaling pathways . This interaction can lead to the inhibition or activation of specific enzymes, thereby affecting various cellular processes. Additionally, WE-14 has been shown to influence gene expression, particularly in the context of immune responses and carbohydrate metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chromogranin A-derived peptide, WE-14, have been observed to change over time. Studies have shown that WE-14 is relatively stable under experimental conditions, maintaining its activity over extended periods . Its degradation and long-term effects on cellular function can vary depending on the specific experimental setup. In vitro and in vivo studies have demonstrated that WE-14 can have sustained effects on cellular processes, particularly in the context of immune responses and metabolism .
Dosage Effects in Animal Models
The effects of Chromogranin A-derived peptide, WE-14, vary with different dosages in animal models. Studies have shown that low doses of WE-14 can modulate immune responses without causing significant adverse effects . Higher doses may lead to toxic or adverse effects, particularly in the context of prolonged exposure . Threshold effects have been observed, indicating that there is a specific dosage range within which WE-14 exerts its beneficial effects without causing harm .
Metabolic Pathways
Chromogranin A-derived peptide, WE-14, is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate carbohydrate metabolism, influencing metabolic flux and metabolite levels . For instance, WE-14 acts as an autoantigen in type 1 diabetes, affecting the immune response and metabolic processes associated with the disease . Additionally, it has been shown to modulate the activity of enzymes involved in hormone secretion and neuroendocrine functions .
Transport and Distribution
The transport and distribution of Chromogranin A-derived peptide, WE-14, within cells and tissues are mediated by specific transporters and binding proteins. WE-14 is transported to various cellular compartments, where it exerts its effects . Its localization and accumulation within cells can influence its activity and function. For example, WE-14 has been shown to accumulate in neuroendocrine cells, where it modulates hormone secretion and other cellular processes .
Subcellular Localization
Chromogranin A-derived peptide, WE-14, exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in neuroendocrine cells, where it is directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its role in modulating hormone secretion and other neuroendocrine functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Chromogranin A-derived peptide, WE-14, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin . The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Chromogranin A-derived peptide, WE-14, can be achieved through recombinant DNA technology. This involves cloning the gene encoding the peptide into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli or Pichia pastoris . The host organism expresses the peptide, which is subsequently purified from the culture medium using chromatographic techniques .
化学反应分析
Types of Reactions: Chromogranin A-derived peptide, WE-14, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions can be facilitated using reagents like N-hydroxysuccinimide (NHS) esters to modify specific amino acid residues.
Major Products: The major products formed from these reactions depend on the specific amino acid residues involved and the reaction conditions. For example, oxidation of methionine residues can yield methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups .
相似化合物的比较
Chromogranin A-derived peptide, WE-14, can be compared with other Chromogranin A-derived peptides, such as pancreastatin, vasostatin, and catestatin .
Pancreastatin: Known for its role in regulating insulin secretion and glucose metabolism.
Vasostatin: Involved in modulating cardiovascular functions and immune responses.
Catestatin: Plays a role in inhibiting catecholamine release and regulating blood pressure.
The uniqueness of WE-14 lies in its specific sequence and the distinct physiological roles it plays compared to other Chromogranin A-derived peptides .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H116N18O24S/c1-35(2)29-50(67(108)78-37(5)59(100)80-44(17-11-13-26-73)62(103)82-47(20-23-55(94)95)65(106)87-51(30-36(3)4)69(110)90-58(39(7)92)71(112)79-38(6)60(101)85-49(72(113)114)21-24-56(96)97)86-64(105)46(19-22-54(76)93)83-68(109)52(32-57(98)99)88-66(107)48(25-28-115-8)84-63(104)45(18-12-14-27-74)81-70(111)53(34-91)89-61(102)42(75)31-40-33-77-43-16-10-9-15-41(40)43/h9-10,15-16,33,35-39,42,44-53,58,77,91-92H,11-14,17-32,34,73-75H2,1-8H3,(H2,76,93)(H,78,108)(H,79,112)(H,80,100)(H,81,111)(H,82,103)(H,83,109)(H,84,104)(H,85,101)(H,86,105)(H,87,106)(H,88,107)(H,89,102)(H,90,110)(H,94,95)(H,96,97)(H,98,99)(H,113,114)/t37-,38-,39+,42-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,58-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPSDKGJDSGCMM-MQDJJBBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H116N18O24S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150969 | |
| Record name | Chromogranin A-derived peptide, WE-14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1649.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115136-18-0 | |
| Record name | Chromogranin A-derived peptide, WE-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115136180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromogranin A-derived peptide, WE-14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of studying WE-14 in different tissues and during development?
A: Understanding the distribution and characterization of WE-14 in various tissues, such as neuroendocrine tissues in rats [] and a human midgut carcinoid tumor [], provides insights into its potential biological roles. Additionally, investigating the developmental expression of WE-14 [] helps elucidate its involvement in physiological processes throughout the lifespan.
Q2: Why is the discovery of WE-14 in a human midgut carcinoid tumor significant?
A: The isolation of WE-14 from a human midgut carcinoid tumor [] suggests a potential link between this peptide and tumor development. Further research is needed to understand if WE-14 plays a role in tumorigenesis or could be a potential biomarker for certain tumor types.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


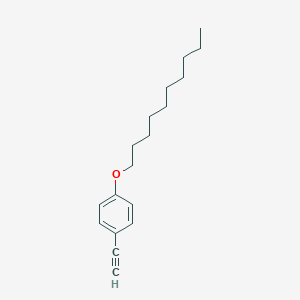
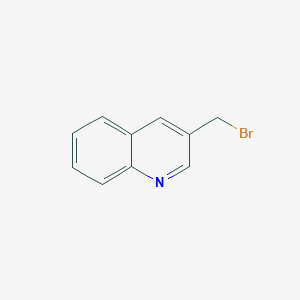
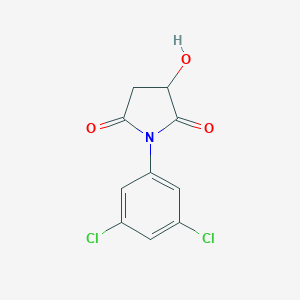
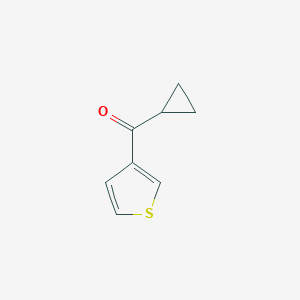
![3-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B55643.png)
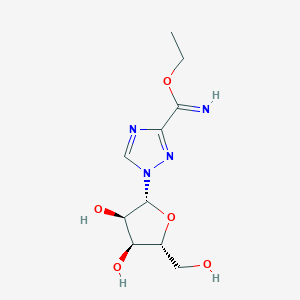
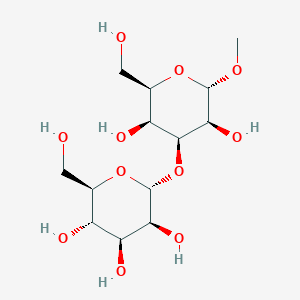

![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)
